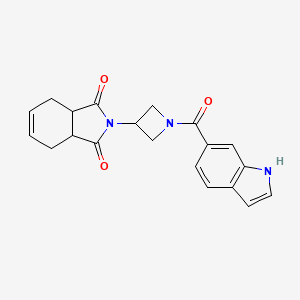
2-(1-(1H-indole-6-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(1H-indole-6-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-(1H-indole-6-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18N4O3
- Molecular Weight : 362.4 g/mol
- CAS Number : 1790199-50-6
The compound features a unique structure that combines an indole moiety with an azetidine ring and a tetrahydroisoindole dione framework. This structural diversity is believed to contribute to its multifaceted biological activities.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic effects. Notably:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antioxidant Properties : The compound has shown promise as an antioxidant, potentially mitigating oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, its activity as an α-glucosidase inhibitor has been noted, which is significant for managing diabetes.
Anticancer Activity
A study conducted by researchers evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated:
- MCF-7 Cells : IC50 values were determined to be around 15 µM, indicating significant potency compared to standard chemotherapeutic agents.
- Mechanism : Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers such as Annexin V.
Antioxidant Activity
In a separate investigation focusing on oxidative stress:
- The compound demonstrated a reduction in reactive oxygen species (ROS) levels in human fibroblast cells.
- The antioxidant capacity was quantified using the DPPH assay, yielding an IC50 value of 30 µM.
Enzyme Inhibition Studies
Research assessing the inhibitory potential against α-glucosidase showed:
- Inhibition Rate : The compound exhibited an inhibition rate of approximately 70% at 50 µM concentration.
- Comparative Analysis : When compared to acarbose (a known α-glucosidase inhibitor), this compound showed improved efficacy with lower IC50 values.
Case Studies and Applications
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : In vivo studies using diabetic rat models demonstrated that administration of the compound resulted in significant reductions in blood glucose levels.
- Cancer Therapy : Clinical trials are ongoing to evaluate the efficacy of this compound in combination therapies for various cancers, particularly in patients resistant to conventional treatments.
Properties
IUPAC Name |
2-[1-(1H-indole-6-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(13-6-5-12-7-8-21-17(12)9-13)22-10-14(11-22)23-19(25)15-3-1-2-4-16(15)20(23)26/h1-2,5-9,14-16,21H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUJVJRWZSPTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














